Cotinine-N-oxide

Übersicht

Beschreibung

Cotinine-N-oxide is a metabolite of cotinine, which itself is a primary metabolite of nicotine. This compound is formed through the N-oxidation of cotinine, primarily in the liver. This compound is of interest due to its role in nicotine metabolism and its potential implications in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cotinine-N-oxide can be synthesized through the oxidation of cotinine using specific enzymes or chemical oxidants. The primary enzyme involved in this process is cytochrome P450 2A6, which catalyzes the N-oxidation of cotinine. Chemical oxidants such as hydrogen peroxide or peracids can also be used to achieve this transformation under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts, such as liver microsomes or recombinant enzymes, to facilitate the oxidation of cotinine. The process is optimized for high yield and purity, often involving steps like extraction, purification, and crystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Cotinine-N-oxide primarily undergoes reduction reactions, where it can be converted back to cotinine. It can also participate in conjugation reactions, forming more polar and water-soluble derivatives.

Common Reagents and Conditions:

Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.

Conjugation: Enzymatic conjugation with glucuronic acid or sulfate groups is facilitated by transferase enzymes.

Major Products:

Reduction: The major product is cotinine.

Conjugation: The major products are cotinine-N-glucuronide and cotinine-N-sulfate.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Cotinine-N-oxide is primarily studied as a biomarker for tobacco exposure. Its detection in biological samples, such as urine and blood, provides insights into recent tobacco smoke exposure. Research indicates that this compound levels can reflect acute exposure to tobacco smoke more accurately than cotinine itself, which may remain detectable for longer periods .

Table 1: Comparison of Biomarkers for Tobacco Exposure

| Biomarker | Detection Window | Source |

|---|---|---|

| Cotinine | Days | Tobacco products |

| This compound | Hours | Recent exposure |

| NNAL | Weeks | Tobacco smoke |

Pharmacological Applications

Research has shown that this compound may have pharmacological effects similar to those of cotinine, albeit with different potency and mechanisms. Studies indicate that it can influence neurotransmitter systems, particularly those involving acetylcholine receptors. This suggests potential applications in treating neurodegenerative diseases or cognitive disorders .

Case Study: Neuropharmacological Effects

A study conducted on animal models demonstrated that this compound could modulate serotonin turnover in the brain. Chronic administration led to observable changes in locomotor activity, indicating its potential role in influencing behavior and cognition .

Environmental Monitoring

This compound is also being investigated as an environmental indicator of tobacco smoke pollution. Its presence in indoor air and dust samples can serve as a marker for assessing secondhand smoke exposure in various settings, including homes and public spaces. This application is particularly relevant for public health policies aimed at reducing tobacco exposure among non-smokers, especially children .

Table 2: Environmental Detection of this compound

| Sample Type | Detection Method | Significance |

|---|---|---|

| Indoor Air | Gas chromatography-mass spectrometry (GC-MS) | Assessing air quality |

| Dust Samples | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Evaluating tobacco exposure in homes |

Clinical Implications

The clinical implications of this compound extend to its potential use in smoking cessation programs. As a metabolite of nicotine, understanding its dynamics can help tailor interventions for individuals attempting to quit smoking. By monitoring levels of this compound, healthcare providers may better assess adherence to cessation therapies and the effectiveness of nicotine replacement strategies .

Wirkmechanismus

Cotinine-N-oxide exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as a weak agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction can affect cognitive functions, mood, and other neurological processes. The exact molecular pathways involved are still being elucidated, but it is known to cross the blood-brain barrier and interact with both nicotinic and non-nicotinic receptors.

Vergleich Mit ähnlichen Verbindungen

Cotinine: The parent compound, which is also a metabolite of nicotine.

Nornicotine: Another metabolite of nicotine with similar metabolic pathways.

Nicotine-N-oxide: A direct oxidation product of nicotine.

Comparison: Cotinine-N-oxide is unique in its specific formation through the N-oxidation of cotinine, whereas compounds like nornicotine and nicotine-N-oxide are formed through different metabolic routes. This compound’s interaction with nicotinic acetylcholine receptors is also distinct, providing unique insights into nicotine metabolism and its effects on the body.

Biologische Aktivität

Cotinine-N-oxide, a metabolite of cotinine, is an important compound in the study of nicotine metabolism and its biological implications. This article explores the biological activity of this compound, including its synthesis, metabolic pathways, and potential health effects.

This compound is formed from cotinine, which is primarily generated from nicotine metabolism in the liver. Nicotine undergoes extensive biotransformation via cytochrome P450 enzymes, resulting in various metabolites, including cotinine and this compound. Understanding the biological activity of this compound is crucial for assessing the health impacts of tobacco use and exposure.

Metabolic Pathways

The metabolism of nicotine involves several enzymatic processes. The primary metabolic pathway includes:

- Conversion to Cotinine : Nicotine is predominantly converted to cotinine by cytochrome P450 2A6 (CYP2A6) and CYP2B6 enzymes.

- Formation of this compound : Cotinine can be further oxidized to this compound through the action of various oxidizing agents.

Research indicates that over 70% of absorbed nicotine is metabolized to cotinine, with this compound being a minor but significant product in certain contexts .

Pharmacological Properties

This compound exhibits several biological activities that merit attention:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress associated with nicotine exposure .

- Neuroprotective Effects : Some research indicates that metabolites of nicotine, including cotinine and its derivatives, may have neuroprotective effects against neurodegenerative diseases .

Toxicological Aspects

The toxicological profile of this compound remains less understood compared to its parent compounds. However, studies have shown that:

Research Findings and Case Studies

Recent studies have explored the detection and quantification of this compound in biological samples, particularly urine. These findings are summarized in the following table:

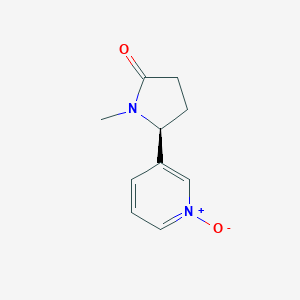

Eigenschaften

CAS-Nummer |

36508-80-2 |

|---|---|

Molekularformel |

C10H12N2O2 |

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

(5S)-1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1 |

InChI-Schlüssel |

CIPULDKLIIVIER-VIFPVBQESA-N |

SMILES |

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |

Isomerische SMILES |

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[O-] |

Kanonische SMILES |

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-] |

Aussehen |

White to Off-White Solid |

melting_point |

116-117°C |

Physikalische Beschreibung |

Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

(5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone; (-)-Cotinine N-oxide; 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.